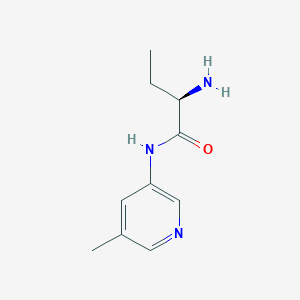

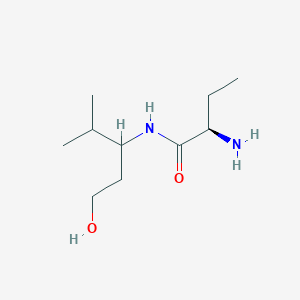

(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide is a chemical compound that belongs to the class of amino acids. It is commonly referred to as L-Norvaline and is a non-proteinogenic amino acid. L-Norvaline is synthesized through a specific synthetic method and has been used in many scientific research applications.

Mécanisme D'action

L-Norvaline works by inhibiting the activity of arginase, an enzyme that breaks down arginine. By inhibiting arginase activity, L-Norvaline increases the availability of arginine, which is a precursor to nitric oxide production. Nitric oxide is a potent vasodilator, which means it relaxes the smooth muscles in blood vessels, leading to increased blood flow and improved cardiovascular health.

Biochemical and Physiological Effects

L-Norvaline has been shown to have many biochemical and physiological effects, including increased nitric oxide production, improved blood flow, and reduced oxidative stress. In addition, L-Norvaline has been shown to have anti-inflammatory properties, which can help reduce inflammation and pain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using L-Norvaline in lab experiments is its ability to increase nitric oxide production, which can be useful in studying cardiovascular health and disease. In addition, L-Norvaline has been shown to have antioxidant properties, which can be useful in studying cellular damage and aging. However, one limitation of using L-Norvaline in lab experiments is its potential toxicity at high doses, which can affect experimental results.

Orientations Futures

There are many future directions for research on L-Norvaline, including its potential use as a therapeutic agent for cardiovascular disease and cancer. In addition, further research is needed to determine the optimal dose and duration of L-Norvaline supplementation for maximum health benefits. Finally, more research is needed to determine the safety and efficacy of L-Norvaline in human subjects.

Conclusion

L-Norvaline is a non-proteinogenic amino acid that has been shown to have many beneficial effects on cardiovascular health and oxidative stress. Its mechanism of action involves inhibiting arginase activity, which leads to increased nitric oxide production and improved blood flow. Although L-Norvaline has potential as a therapeutic agent, more research is needed to determine its safety and efficacy in human subjects.

Méthodes De Synthèse

L-Norvaline is synthesized through the condensation of 2-methylbutyraldehyde and ethyl diazoacetate. The resulting product is then hydrolyzed to form L-Norvaline. This synthesis method has been used successfully in the laboratory and has been optimized for high yield.

Applications De Recherche Scientifique

L-Norvaline has been used in many scientific research applications, including studies on the regulation of nitric oxide production, the prevention of oxidative stress, and the inhibition of arginase activity. L-Norvaline has been shown to increase nitric oxide production by inhibiting arginase activity, which leads to increased blood flow and improved cardiovascular health. In addition, L-Norvaline has been shown to prevent oxidative stress by scavenging free radicals, which can protect against cellular damage and aging.

Propriétés

IUPAC Name |

(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-4-8(11)10(14)12-9(5-6-13)7(2)3/h7-9,13H,4-6,11H2,1-3H3,(H,12,14)/t8-,9?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZSUJIFDZUBGZ-VEDVMXKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(CCO)C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)NC(CCO)C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)

![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)

![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)

![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)

![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)

![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)

![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)